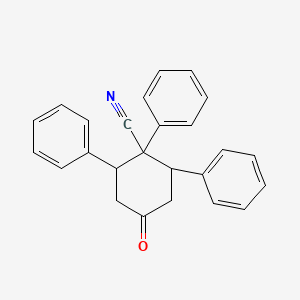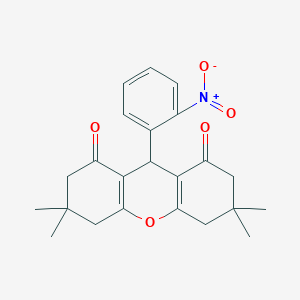
3,3,6,6-tetramethyl-9-(2-nitrophenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-xanthene-1,8(2h)-dione,3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-9-(2-nitrophenyl)- is a complex organic compound belonging to the xanthene derivatives family. Xanthenes are known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties . This particular compound is notable for its unique structure, which includes a nitrophenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1H-xanthene-1,8(2h)-dione,3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-9-(2-nitrophenyl)- typically involves a one-pot reaction of dimedone and an aldehyde in the presence of a catalyst. One efficient method uses iron oxide nanoparticles as a catalyst in polar protic ethanol as a solvent . This method is cost-effective, produces no harmful side products, and allows for the catalyst to be reused multiple times without significant loss of productivity . Industrial production methods often involve similar catalytic processes, with a focus on scalability and yield optimization.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the nitrophenyl group, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-xanthene-1,8(2h)-dione,3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-9-(2-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of fluorescent dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological molecules. The nitrophenyl group can intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells . Additionally, its antioxidant properties help in scavenging free radicals, reducing oxidative stress in biological systems.
Comparison with Similar Compounds
Similar compounds include other xanthene derivatives like fluorescein, eosin, and rhodamine. These compounds also possess fluorescent properties and are used in various applications, including as diagnostic tools in medical imaging . What sets 1H-xanthene-1,8(2h)-dione,3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-9-(2-nitrophenyl)- apart is its unique nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
30038-64-3 |
|---|---|
Molecular Formula |
C23H25NO5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-9-(2-nitrophenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C23H25NO5/c1-22(2)9-15(25)20-17(11-22)29-18-12-23(3,4)10-16(26)21(18)19(20)13-7-5-6-8-14(13)24(27)28/h5-8,19H,9-12H2,1-4H3 |
InChI Key |
ISKQVKRZTJNKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
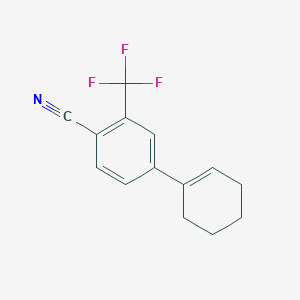
![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
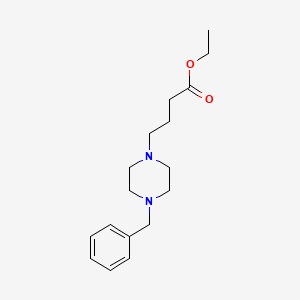
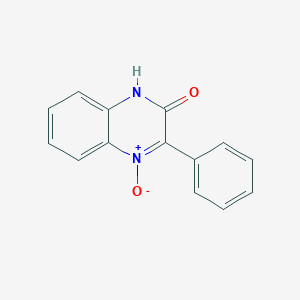

![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)

![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![(S)-10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14010710.png)
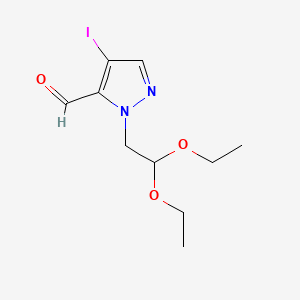
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)

